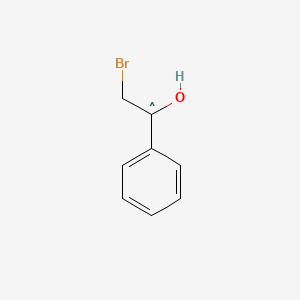

Ethyl, 2-bromo-1-hydroxy-1-phenyl-

Description

Properties

Molecular Formula |

C8H8BrO |

|---|---|

Molecular Weight |

200.05 g/mol |

InChI |

InChI=1S/C8H8BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,10H,6H2 |

InChI Key |

WHEFFUVXQUTUPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[C](CBr)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl, 2 Bromo 1 Hydroxy 1 Phenyl and Its Analogues

Diastereoselective and Enantioselective Synthesis of α-Bromo-β-Hydroxy Esters

Development of Enantioselective Catalytic Systems

The creation of single-enantiomer chiral molecules is a paramount objective in modern synthesis, particularly for pharmaceutical applications. Enantioselective catalytic systems offer a powerful route to achieve this, enabling the synthesis of complex chiral molecules from simpler starting materials, often under mild conditions. scispace.com These systems rely on chiral catalysts that can differentiate between enantiomeric transition states, leading to a preferred stereochemical outcome.

One established strategy for inducing chirality involves using chiral auxiliaries derived from readily available natural products. For instance, acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid can be brominated to yield bromoacetals with diastereomeric excesses ranging from 78–90%. rsc.org Subsequent hydrolysis can produce α-bromoketones with high enantiomeric excess (66–98% ee), which can then be converted to the desired α-bromoesters through processes like the Baeyer–Villiger oxidation with minimal loss of stereochemical integrity. rsc.org

Multicatalytic systems, which combine different catalytic modes like metal catalysis and organocatalysis in a single operation, represent a frontier in synthetic efficiency. scispace.com The primary challenge in these systems is ensuring the compatibility of the various catalysts, reagents, and intermediates present in the reaction mixture. scispace.com While organocatalysts are often robust, chiral metal catalysts can be sensitive and may require sequential addition to avoid deactivation. scispace.com The successful development of such integrated systems is crucial for streamlining the synthesis of chiral building blocks like α-bromo-β-hydroxy esters.

Kinetic Resolution Strategies for Chiral α-Bromo-β-Hydroxy Esters

Kinetic resolution is a fundamental technique for separating a racemic mixture of enantiomers. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org The enantiomeric excess (ee) of the unreacted starting material increases as the reaction progresses. wikipedia.org This approach is distinct from chiral resolution as it leverages differences in chemical properties rather than the physical properties of diastereomeric products. wikipedia.org

Enzymes are particularly effective for kinetic resolutions. Baker's yeast, for example, can selectively reduce one enantiomer of an α-stereogenic carbonyl compound, yielding a highly enantioenriched alcohol and the corresponding ketone. wikipedia.org While historically significant, the first kinetic resolution was achieved by Louis Pasteur, who used a mold from Penicillium glaucum to resolve racemic ammonium (B1175870) tartrate. wikipedia.org

A more advanced approach is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction. In the context of α-bromo esters, bromide ions can be used to racemize the ester more quickly than the corresponding carboxylate. rsc.org This rate difference forms the basis of a DKR reaction during hydrolysis, allowing for a theoretical yield of up to 100% of a single enantiomer, a significant advantage over standard kinetic resolution which has a maximum yield of 50%. rsc.org

| Resolution Type | Description | Key Feature |

| Kinetic Resolution | Two enantiomers react at different rates with a chiral catalyst, enriching the less reactive enantiomer. wikipedia.org | Relies on differential reaction rates. wikipedia.org |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the starting material. rsc.org | Overcomes the 50% yield limit of standard kinetic resolution. rsc.org |

| Parallel Kinetic Resolution (PKR) | Both enantiomers react through different pathways at similar rates to form different products. wikipedia.org | Avoids the trade-off between conversion and enantiomeric excess. wikipedia.org |

Green Chemistry and Sustainable Protocols for α-Bromo-β-Hydroxy Ester Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes enhancing atom economy, utilizing eco-friendly solvents, and employing catalytic methods to minimize environmental impact. psu.edu

One-Pot Synthetic Sequences for Enhanced Atom Economy

A relevant example is the one-pot synthesis of (Z)-configured α-bromo-α,β-unsaturated esters. nih.govresearchgate.netmdpi.com This procedure involves the treatment of (carboethoxymethylene)triphenylphosphorane with N-bromosuccinimide (NBS), followed by the addition of an alcohol in the presence of manganese dioxide. nih.govresearchgate.netmdpi.com This tandem sequence combines halogenation, oxidation, and a Wittig reaction to produce the target esters in good to excellent yields. nih.govresearchgate.netmdpi.com Such strategies are vital for maximizing synthetic efficiency and minimizing waste. nih.gov The success of these sequences often depends on developing reaction conditions that are compatible with all steps, sometimes requiring in situ quenching or neutralization to proceed. nih.gov

| Reaction | Reagents | Key Features |

| One-Pot α-Bromo-α,β-unsaturated Ester Synthesis | 1. (Carboethoxymethylene)triphenylphosphorane 2. N-bromosuccinimide (NBS) 3. Alcohol 4. Manganese dioxide | Combines halogenation, oxidation, and Wittig reaction in a single pot. nih.govresearchgate.netmdpi.com |

Utilization of Eco-Friendly Solvents and Reaction Media

Solvents are a major contributor to the environmental footprint of chemical processes, often being toxic or flammable. researchgate.net Green chemistry promotes the replacement of conventional organic solvents with more sustainable alternatives. researchgate.netrsc.org The ideal scenario is to conduct reactions without any solvent, but when a solvent is necessary, the choice of an eco-friendly medium is critical. researchgate.net

Sustainable solvents are typically characterized by low toxicity, biodegradability, recyclability, and non-volatility. orientjchem.org Key examples include:

Water: An abundant, non-toxic, and non-flammable solvent. Surfactant-water systems are being developed to facilitate reactions like amide bond formation and cross-coupling in aqueous media. acs.org

Supercritical Carbon Dioxide (scCO₂): A non-toxic and recyclable solvent used in processes like extraction and pharmaceutical synthesis. orientjchem.org

Bio-based Solvents: Derived from renewable resources, such as 2-MeTHF, which has been used in the preparation of γ-hydroxy-α,β-acetylenic esters. researchgate.net Cyrene is another promising bio-based solvent. acs.org

Ionic Liquids and Deep Eutectic Solvents (DESs): These have tunable properties and are valued for their low vapor pressure, making them suitable for various chemical processes. orientjchem.org

The goal is to minimize or eliminate the use of hazardous dipolar aprotic solvents like DMF, DMSO, and NMP, which have been widely used but pose significant health and environmental risks. rsc.org

| Green Solvent | Key Advantages | Example Application |

| Water | Non-toxic, non-flammable, abundant. acs.org | Surfactant-water systems for cross-coupling. acs.org |

| Supercritical CO₂ | Non-toxic, recyclable, mild conditions. orientjchem.org | Decaffeination, pharmaceutical synthesis. orientjchem.org |

| 2-MeTHF | Bio-based, eco-friendly. researchgate.net | Synthesis of γ-hydroxy-α,β-acetylenic esters. researchgate.net |

| Ionic Liquids / DESs | Tunable properties, low volatility. orientjchem.org | Electrochemical and separation processes. orientjchem.org |

Catalytic Approaches for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, offering a path to replace stoichiometric reagents with more efficient and selective catalytic processes. psu.edu A key strategy for reducing environmental impact is the use of heterogeneous catalysts, particularly those based on solid supports. psu.edu These catalysts exist in a different phase from the reaction mixture (typically solid in a liquid phase), which greatly simplifies their separation, recovery, and reuse, minimizing waste and improving process efficiency. psu.edu

Materials like silica (B1680970) gels, aluminas, clays, and zeolites are commonly used as catalyst supports. psu.edu For example, silica-supported boric acid (SiO₂–H₃BO₃) has been demonstrated as a mild, cheap, thermally stable, and recyclable heterogeneous catalyst for the trans-esterification of β-keto esters under solvent-free conditions. nih.gov This catalyst can be recovered and reused for up to five cycles without a significant drop in activity. nih.gov Similarly, aluminum-pillared clay, produced from natural bentonite, has been shown to be an effective and eco-friendly solid acid catalyst for ester production, achieving high conversion rates. researchgate.net These approaches not only eliminate the need for often corrosive and hazardous homogeneous catalysts but also align with the goal of creating more sustainable and economically viable chemical processes. psu.edunih.gov

Elucidation of Chemical Reactivity and Functional Group Transformations of Ethyl, 2 Bromo 1 Hydroxy 1 Phenyl

Chemical Transformations of the Hydroxyl Moiety

The secondary hydroxyl group at the C-3 position is a key site for various functional group interconversions, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

The hydroxyl group of β-hydroxy esters can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with an acylating agent. While specific examples for the bromo-derivative are not prevalent, the reactivity is well-established for analogous compounds. For instance, the closely related ethyl 3-hydroxy-3-phenylpropanoate can undergo enzymatic transesterification.

This process often utilizes lipases in the presence of an acylating agent, such as a vinyl ester, to produce the acylated product with high optical purity. This method highlights the accessibility of the hydroxyl group for acylation.

Table 1: Representative Esterification of a Related β-Hydroxy Ester

| Reactant | Enzyme | Acylating Agent | Product | Reference |

|---|---|---|---|---|

| Racemic ethyl 3-hydroxy-3-phenylpropanoate | Lipase | Vinyl propionate | (R)-ethyl 3-O-propionyl-3-phenylpropionate | nih.gov |

Etherification, the conversion of the hydroxyl group to an ether, is another plausible transformation. Standard laboratory procedures, such as the Williamson ether synthesis, could be applied. This would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), yielding the corresponding ether.

Oxidation Pathways and Mechanisms

Oxidation of the secondary alcohol in ethyl 2-bromo-3-hydroxy-3-phenylpropanoate would yield the corresponding β-keto ester, ethyl 2-bromo-3-oxo-3-phenylpropanoate . chemicalbook.comscbt.com This product is a known compound, confirming the viability of this oxidation pathway. chemicalbook.comscbt.com

Standard oxidation protocols for secondary alcohols are expected to be effective. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations, are commonly employed for this type of transformation, offering mild conditions that are unlikely to affect the ester or bromo functionalities. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond (ketone).

Table 2: Projected Oxidation of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate | PCC, Swern, or Dess-Martin periodinane | Ethyl 2-bromo-3-oxo-3-phenylpropanoate |

Halogenation and Related Processes at the Hydroxyl-Bearing Carbon

The hydroxyl group can be substituted with a halogen atom. For example, reaction with thionyl chloride (SOCl₂) would replace the hydroxyl group with a chlorine atom, and phosphorus tribromide (PBr₃) would replace it with a bromine atom. This would lead to the formation of an ethyl α,β-dihalophenylpropanoate. The reaction with thionyl chloride typically proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. This process would convert ethyl 2-bromo-3-hydroxy-3-phenylpropanoate into ethyl 2-bromo-3-chloro-3-phenylpropanoate .

Reactivity of the α-Bromine Substituent

The bromine atom at the α-position to the ester carbonyl group is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Displacement Reactions

The carbon atom bearing the bromine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the bromide ion. chemguide.co.uk These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. chemguide.co.uk Given that it is a secondary halide, both pathways are possible. Strong, unhindered nucleophiles and polar aprotic solvents would favor the Sₙ2 pathway, while weaker nucleophiles and polar protic solvents could promote an Sₙ1 reaction through stabilization of a potential carbocation intermediate.

Potential nucleophiles for this reaction include amines, azides, cyanides, and thiolates, which would yield α-amino, α-azido, α-cyano, or α-thioether derivatives, respectively. These products are valuable precursors for the synthesis of modified amino acids and other complex molecules.

Elimination Reactions to Form α,β-Unsaturated Ester Systems

The most common reaction pathway for β-hydroxy-α-halo esters is elimination to form α,β-unsaturated esters. In the case of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, elimination of both the hydroxyl group and the bromine atom (a formal dehydration and dehydrobromination) results in the formation of ethyl cinnamate . nrochemistry.com

This transformation is often considered a dehydration of the initial aldol-type product and can be promoted by either acidic or basic conditions, often with heating. openstax.orglibretexts.orglibretexts.org

Base-Catalyzed Elimination: Under basic conditions, the reaction likely proceeds through an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. libretexts.org A base removes the acidic proton at the α-carbon to form an enolate. The resulting negative charge then facilitates the expulsion of the β-hydroxyl group as a leaving group. youtube.com The presence of the bromine atom further acidifies the α-proton, facilitating enolate formation.

Acid-Catalyzed Elimination: In the presence of acid, the β-hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination, which can be either E1 or E2, forms the conjugated double bond. libretexts.org

This elimination is often a desired outcome of the Reformatsky reaction, providing direct access to α,β-unsaturated esters from aldehydes and α-bromo esters. byjus.comopenstax.org

Table 3: Elimination Reaction to Form Ethyl Cinnamate

| Reactant | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate | Heat, Acid or Base | Ethyl cinnamate | E1cB (base), E1/E2 (acid) | libretexts.org |

Reductive Debromination and Organometallic Transformations

The carbon-bromine bond in α-bromo esters is susceptible to cleavage under reductive conditions, leading to debrominated products or the formation of organometallic intermediates.

Reductive Debromination: The removal of the bromine atom can be achieved using various reducing agents. A notable method involves the use of samarium(II) iodide (SmI₂), a powerful single-electron transfer agent. wikipedia.orgnih.gov In the presence of a proton source, SmI₂ can effectively reduce α-halo carbonyl compounds to their corresponding carbonyl compounds. nih.gov For ethyl 2-bromo-1-hydroxy-1-phenylacetate, this would result in the formation of ethyl 2-hydroxy-2-phenylacetate. The reaction proceeds through the formation of a radical intermediate, which is then further reduced and protonated. wikipedia.org The reactivity of SmI₂ is often enhanced by the addition of co-solvents like HMPA. wikipedia.org

Organometallic Transformations: The Reformatsky reaction is a cornerstone of organometallic transformations involving α-halo esters. byjus.comwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com In this reaction, metallic zinc reacts with the α-bromo ester to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is nucleophilic and can react with various electrophiles, most commonly aldehydes and ketones, to form β-hydroxy esters. byjus.comorganic-chemistry.org The formation of the organozinc intermediate from ethyl 2-bromo-1-hydroxy-1-phenylacetate would proceed via oxidative addition of zinc into the carbon-bromine bond. wikipedia.orglibretexts.org These organozinc reagents are generally less reactive than Grignard or organolithium reagents, which allows for greater functional group tolerance. wikipedia.orglibretexts.org

Table 1: Reagents for Reductive Debromination and Organometallic Transformations

| Transformation | Reagent(s) | Product Type | Ref. |

| Reductive Debromination | Samarium(II) iodide (SmI₂) | Debrominated ester | wikipedia.orgnih.gov |

| Organometallic Formation | Zinc (Zn) | Organozinc (Reformatsky) reagent | wikipedia.orgorganic-chemistry.org |

Reactions Involving the Ethyl Ester Functionality

The ethyl ester group of the title compound can undergo several characteristic reactions, including transesterification, hydrolysis, and reduction.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For α-bromo esters, enzyme-catalyzed transesterification offers a mild and selective alternative. Lipases are commonly employed for this purpose, facilitating the reaction under neutral conditions and often with high enantioselectivity.

The ethyl ester can be cleaved through hydrolysis, which can be catalyzed by either acid or base. Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the corresponding carboxylate salt and ethanol. byjus.com For ethyl 2-bromo-1-hydroxy-1-phenylacetate, saponification with a base like sodium hydroxide (B78521) would produce sodium 2-bromo-1-hydroxy-1-phenylacetate and ethanol. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. mychemblog.com

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester functionality to a primary alcohol. ncert.nic.in In the case of ethyl 2-bromo-1-hydroxy-1-phenylacetate, this reduction would yield 2-bromo-1-phenyl-1,3-propanediol. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group. Care must be taken as the α-bromo and β-hydroxy groups may also react under these conditions. The reduction of β-hydroxy ketones with reagents like samarium(II) iodide in the presence of water and triethylamine (B128534) can provide 1,3-diols, suggesting a potential pathway for the reduction of the target molecule as well. organic-chemistry.org

Table 2: Reactions of the Ethyl Ester Functionality

| Reaction | Reagent(s) | Product | Ref. |

| Transesterification | Alcohol, Acid/Base or Lipase | New ester | |

| Saponification | Base (e.g., NaOH) | Carboxylate salt, Ethanol | byjus.com |

| Reduction | LiAlH₄ | 1,3-Diol | ncert.nic.in |

Intramolecular Cyclization and Ring-Forming Reactions (e.g., Epoxidation)

The presence of a leaving group (bromine) on the α-carbon and a nucleophilic hydroxyl group on the β-carbon sets the stage for intramolecular cyclization. A prominent example of such a reaction involving α-halo esters is the Darzens condensation, which leads to the formation of α,β-epoxy esters (glycidic esters). mychemblog.comorganic-chemistry.orgwikipedia.orgjk-sci.comnumberanalytics.com

In a reaction analogous to the second step of the Darzens condensation, treatment of ethyl 2-bromo-1-hydroxy-1-phenylacetate with a base can induce an intramolecular SN2 reaction. The base would deprotonate the β-hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to displace the bromide and form a three-membered epoxide ring. The product of this intramolecular cyclization would be ethyl 2,3-epoxy-2-phenylpropanoate. The Darzens reaction itself typically involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of a base. mychemblog.comwikipedia.org The initial step is the deprotonation of the α-carbon of the haloester, followed by nucleophilic attack on the carbonyl compound. mychemblog.comnumberanalytics.com The resulting halo-alkoxide intermediate then undergoes intramolecular cyclization to form the epoxide. organic-chemistry.org

Rearrangement Processes in α-Bromo-β-Hydroxy Esters

α-Bromo-β-hydroxy esters and their derivatives can undergo various rearrangement reactions. One notable rearrangement is the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. organic-chemistry.org While not directly applicable to the title compound, it highlights the potential for rearrangements in related systems.

More relevant are rearrangements that can occur following transformations of the primary functional groups. For instance, the α,β-epoxy esters formed via intramolecular cyclization (as described in section 3.4) can undergo further rearrangements. wikipedia.org Hydrolysis of the glycidic ester followed by decarboxylation can trigger a rearrangement of the epoxide to a carbonyl compound. wikipedia.org Additionally, acid-catalyzed rearrangements of related cyclic α,β-epoxy ketones are known to occur. nih.gov

Another potential rearrangement pathway for α-bromo esters is related to the Claisen rearrangement. Studies have shown that allylic alcohols can be converted to γ,δ-unsaturated α,α-dibromo esters via a tandem dehydrobromination/Claisen rearrangement sequence. nih.gov While this specific sequence does not start from an α-bromo-β-hydroxy ester, it demonstrates the utility of bromo-ester intermediates in complex rearrangement reactions.

Advanced Spectroscopic and Structural Characterization of α Bromo β Hydroxy Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For α-bromo-β-hydroxy esters, NMR is crucial for confirming the carbon skeleton, identifying proton connectivity, and, most importantly, assigning the relative stereochemistry of the chiral centers at the α and β positions.

Proton (¹H) NMR Spectroscopy for Chemical Environment and Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, distinct signals are expected for the ethyl ester protons, the aromatic protons of the phenyl group, the hydroxyl proton, and the two methine protons at the α and β carbons (Hα and Hβ).

The ethyl group typically presents as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The five protons of the phenyl group usually appear as a complex multiplet in the aromatic region of the spectrum. The hydroxyl proton (-OH) often appears as a broad singlet, though its chemical shift and multiplicity can be solvent-dependent.

The most diagnostic signals are the two doublets corresponding to the Hα and Hβ protons. The chemical shift of Hβ, the proton on the carbon bearing the hydroxyl group, is influenced by the adjacent phenyl ring and hydroxyl group. The Hα proton, which is on the carbon with the bromine atom and the ester group, will also have a characteristic chemical shift.

A critical aspect for this class of compounds is the determination of relative stereochemistry (syn vs. anti diastereomers). This is achieved by measuring the coupling constant (³JHα-Hβ) between the two methine protons. The magnitude of this coupling constant is governed by the dihedral angle between the two protons, as described by the Karplus equation. Generally, a larger coupling constant is observed for the anti isomer, where the protons are in an anti-periplanar arrangement, compared to the smaller coupling constant for the gauche relationship in the syn isomer.

Table 1: Predicted ¹H NMR Data for Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | ~7.1 |

| -OH | Variable | Broad Singlet (br s) | - |

| -OCH₂- (ethyl) | ~4.1-4.3 | Quartet (q) | ~7.1 |

| Hα (-CHBr) | ~4.3-4.5 | Doublet (d) | Jsyn: ~3-5, Janti: ~8-10 |

| Hβ (-CHOH) | ~5.1-5.3 | Doublet (d) | Jsyn: ~3-5, Janti: ~8-10 |

| Aromatic-H | ~7.2-7.4 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In a proton-decoupled spectrum of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, each unique carbon atom produces a single peak, confirming the presence of 11 distinct carbon environments.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing far downfield. The carbons of the phenyl ring typically resonate in the 125-140 ppm range. The key signals for structural confirmation are those of the Cα and Cβ carbons. The Cβ carbon, attached to the hydroxyl group, generally appears in the 70-80 ppm region. lookchem.com The Cα carbon, bonded to the electronegative bromine atom, is also significantly deshielded. lookchem.com The two carbons of the ethyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| C α (-CHBr) | ~50-60 |

| -OC H₂- (ethyl) | ~62 |

| C β (-CHOH) | ~75-80 |

| Aromatic-C | ~126-129 (CH), ~137 (C-ipso) |

| C =O (ester) | ~168-172 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Through-Bond and Through-Space Correlations

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the structure, especially for complex molecules. chemicalbook.combldpharm.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, a cross-peak between the Hα and Hβ signals would definitively confirm their connectivity. It would also show the coupling between the -OCH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum (e.g., Hα to Cα, Hβ to Cβ).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's 3D structure and stereochemistry. lookchem.com For α-bromo-β-hydroxy esters, a NOESY experiment can be a powerful tool to differentiate between syn and anti isomers. lookchem.comresearchgate.net A significant NOE correlation between the Hα and Hβ protons would be expected for the syn isomer where these protons are on the same face of the molecule, whereas this correlation would be weak or absent in the anti isomer. lookchem.com

Specialized NMR (e.g., ¹⁹F NMR for fluorinated analogues)

For fluorinated analogues of α-bromo-β-hydroxy esters, ¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool. mdpi.com If a fluorine atom were incorporated into the phenyl ring, its ¹⁹F NMR signal would be highly sensitive to changes in the electronic environment.

Furthermore, ¹⁹F NMR is instrumental in determining the enantiomeric purity and absolute configuration of chiral alcohols through the use of chiral derivatizing agents like Mosher's acid ((α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). mdpi.com The target β-hydroxy ester can be converted into two diastereomeric Mosher's esters by reacting it with the (R)- and (S)-enantiomers of MTPA chloride. The resulting diastereomers will exhibit distinct ¹⁹F NMR signals for their -CF₃ groups, allowing for the quantification of the enantiomeric excess of the original alcohol. The relative chemical shifts of the fluorine signals in the two diastereomers can also be used to assign the absolute configuration at the Cβ center. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate is expected to show several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of the hydroxyl group. lookchem.com

C-H Stretches: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group and methine carbons appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band around 1750-1735 cm⁻¹ is indicative of the ester carbonyl group. lookchem.comorgchemboulder.com

C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic phenyl ring.

C-O Stretches: Strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹, arise from the C-O stretching vibrations of the ester and alcohol moieties. orgchemboulder.comudel.edu

C-Br Stretch: A weak to medium absorption at lower frequencies, typically below 700 cm⁻¹, corresponds to the carbon-bromine bond.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds with symmetric vibrations.

Table 3: Characteristic IR Absorption Frequencies for Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic Groups | C-H Stretch | 2980 - 2850 | Medium |

| Ester/Alcohol | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl Halide | C-Br Stretch | < 700 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate (MW = 273.12 g/mol ), the mass spectrum would exhibit several key features. nih.gov

A crucial diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, at m/z 272 and 274, respectively. libretexts.org

The fragmentation of the molecular ion is driven by the functional groups present. Common fragmentation pathways for α-bromo-β-hydroxy esters include:

Loss of Water (H₂O): Dehydration of the β-hydroxy group is a common fragmentation pathway for alcohols, leading to a peak at M-18. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), giving a fragment at M-79/81.

Ester Fragmentations: Cleavage adjacent to the ester carbonyl can lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the entire carboethoxy group (•COOCH₂CH₃, 73 Da).

Alpha-Cleavage: The bond between the α and β carbons can break, leading to resonance-stabilized fragments. For example, cleavage could yield a benzaldehyde (B42025) radical cation ([C₆H₅CHO]⁺•, m/z 106) or a phenyl(hydroxy)methyl cation ([C₆H₅CHOH]⁺, m/z 107).

Table 4: Predicted Mass Spectrometry Fragments for Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 272/274 | [M]⁺ | Molecular Ion (with Br isotopes) |

| 254/256 | [M - H₂O]⁺ | Dehydration |

| 227/229 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 193 | [M - Br]⁺ | Loss of bromine radical |

| 107 | [C₆H₅CHOH]⁺ | α-cleavage |

| 106 | [C₆H₅CHO]⁺• | Rearrangement and cleavage |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined. This information reveals not only the intramolecular bond lengths and angles but also the nature of intermolecular interactions that govern the crystal packing.

For a molecule like (R)-2-bromo-1-phenylethanol, a structural analogue of ethyl 2-bromo-1-hydroxy-1-phenylacetate, X-ray crystallographic analysis would yield critical data. While a specific crystal structure for this exact compound is not publicly available, a hypothetical dataset based on typical values for similar organic molecules is presented below to illustrate the nature of the findings.

Hypothetical Crystallographic Data for an α-Bromo-β-Hydroxy Ester

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 10.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 492.5 |

In the solid state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing the crystal lattice. For an α-bromo-β-hydroxy ester, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the bromine atom can act as acceptors. These interactions dictate the packing arrangement of the molecules in the crystal.

Hypothetical Hydrogen Bond Geometry

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|

D = Donor atom; A = Acceptor atom

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Assignment

While X-ray crystallography provides definitive solid-state structures, chiroptical techniques like Electronic Circular Dichroism (ECD) are invaluable for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure.

The absolute configuration of a flexible molecule like an α-bromo-β-hydroxy ester is determined by comparing the experimentally measured ECD spectrum with the theoretical spectrum computed for a specific enantiomer (e.g., the R or S configuration). A good match between the experimental and computed spectra allows for a confident assignment of the absolute stereochemistry. The conformation of the molecule significantly influences the ECD spectrum; therefore, computational analysis typically involves a conformational search to identify the most stable conformers, and the final ECD spectrum is a Boltzmann-weighted average of the spectra of these conformers.

For a molecule containing a phenyl chromophore, such as the subject compounds, electronic transitions associated with the aromatic ring will give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are dictated by the spatial relationship between the phenyl chromophore and the chiral center(s).

Hypothetical ECD Data for an (R)-α-Bromo-β-Hydroxy Ester

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Character of Transition |

|---|---|---|

| 268 | +1.5 | π → π* (¹Lь) |

| 220 | -5.2 | π → π* (¹Lₐ) |

A positive Cotton effect at around 268 nm and a negative one at 220 nm would be characteristic features used to assign the (R)-configuration, assuming the computational model for the (R)-enantiomer predicts this pattern.

Applications of Ethyl, 2 Bromo 1 Hydroxy 1 Phenyl As a Synthetic Intermediate and Building Block

Role in Complex Organic Synthesis and Natural Product Analogues

2-Bromo-1-phenylethanol (B177431) is a crucial intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. smolecule.comontosight.ai Its utility is demonstrated in its application as a precursor for creating analogues of biologically active natural products. A notable example is its connection to the development of potential cancer chemopreventive agents. The natural product 2-bromo-1-hydroxyphenazine, isolated from a marine Streptomyces species, showed activity against NF-κB, a protein complex involved in cancer development. chemspider.com This discovery prompted the development of synthetic routes to produce a variety of phenazine (B1670421) analogues for further study, highlighting the importance of the bromo-hydroxy-phenyl scaffold in medicinal chemistry. chemspider.com

Furthermore, derivatives of 2-bromo-1-phenylethanol are instrumental in the total synthesis of other complex natural products. For instance, α,β-unsaturated carbonyl compounds, which can be synthesized from 2-bromo-1-phenylethanol, are essential intermediates for building intricate molecular frameworks such as those found in guanacastepenes, taxane (B156437) diterpenes, and pentenomycins.

Precursor for Diverse Chemical Scaffolds

The unique arrangement of functional groups in 2-bromo-1-phenylethanol makes it an ideal starting material for generating a variety of important chemical structures.

The carbon atom bearing the hydroxyl group in 2-bromo-1-phenylethanol is a stereocenter, meaning the compound can exist as two different enantiomers, (R)- and (S)-2-bromo-1-phenylethanol. ontosight.ainih.gov This chirality is crucial in asymmetric synthesis, particularly for producing enantiomerically pure compounds for the pharmaceutical industry, where the stereochemistry of a molecule can determine its biological activity. smolecule.comontosight.ai Chiral versions of the compound, such as (R)-2-bromo-1-phenylethanol, are valuable building blocks for complex chiral molecules. ontosight.ai

One of the most fundamental reactions of halohydrins is their conversion to epoxides. wikipedia.org In the presence of a base, 2-bromo-1-phenylethanol undergoes an intramolecular SN2 reaction to form styrene (B11656) oxide. wikipedia.orgchemicalforums.com The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon and displacing the bromide leaving group to form the three-membered epoxide ring. youtube.com This reaction is stereospecific; the configuration of the starting halohydrin determines the configuration of the resulting epoxide. youtube.com This transformation is a key step in many synthetic pathways, including the Darzens reaction. wikipedia.org

Table 1: Synthesis of Stereodefined Epoxides from 2-Bromo-1-phenylethanol

| Reactant | Reagent | Product | Reaction Type |

|---|

2-Bromo-1-phenylethanol serves as a precursor for α,β-unsaturated carbonyl compounds through a two-step process.

First, the secondary alcohol group of 2-bromo-1-phenylethanol is oxidized to a ketone, yielding 2-bromo-1-phenylethanone, also known as α-bromoacetophenone. nih.gov This transformation is a standard reaction in organic synthesis and can be achieved using various oxidizing agents under controlled conditions.

Table 2: Selected Methods for the Oxidation of 2-Bromo-1-phenylethanol

| Reagent(s) | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-iodosylbenzoic acid, Oxone®, CTAB | Water, room temp. | 2-bromo-1-phenylethanone | 95% | nih.gov |

| Ammonium (B1175870) Bromide, Oxone® | Acetonitrile/Water | 2-bromo-1-phenylethanone | - | rsc.org |

The resulting α-bromo ketone is a valuable intermediate. libretexts.org Subsequent treatment of 2-bromo-1-phenylethanone with a non-nucleophilic, sterically hindered base such as pyridine (B92270) induces an E2 elimination reaction. askthenerd.comyoutube.com The base removes a proton from the carbon adjacent to the carbonyl group, leading to the expulsion of HBr and the formation of a carbon-carbon double bond conjugated with the carbonyl group, thus forming an α,β-unsaturated ketone. libretexts.orgyoutube.com

The bifunctional nature of 2-bromo-1-phenylethanol makes it a suitable precursor for the synthesis of various heterocyclic systems. Halohydrins can be used to create valuable heterocyclic structures like oxazolines. nih.gov For example, difluorinated bromohydrins have been shown to react with cesium fluoride (B91410) and boron trifluoroetherate to produce difluorinated oxazolines. nih.gov

Furthermore, the principles of intramolecular cyclization can be applied to derivatives of 2-bromo-1-phenylethanol to construct other heterocyclic rings. rsc.org For instance, related compounds like aryl propargyl ethers can undergo palladium-mediated intramolecular cyclization to yield chromene derivatives. researchgate.net Similarly, Brønsted acid-promoted intramolecular cyclization of related acetophenone (B1666503) derivatives can lead to polysubstituted indenes. rsc.org While direct synthesis of lactones from 2-bromo-1-phenylethanol is less commonly cited, its derivatives can participate in reactions like aldol (B89426) condensations, which are foundational for synthesizing cyclic structures, including γ-lactones. askthenerd.com

Utility in Medicinal Chemistry and Drug Discovery (as a synthetic precursor for potential scaffolds)

2-Bromo-1-phenylethanol and its derivatives are significant in medicinal chemistry and drug discovery. smolecule.comontosight.ai The compound itself is considered a potential lead structure for developing new drugs due to its inherent reactivity and structural features. nih.gov As previously mentioned, it is a synthetic precursor to phenazine analogues that are being investigated as cancer chemopreventive agents. chemspider.com

The α-haloketone structure, readily synthesized from 2-bromo-1-phenylethanol, is a crucial building block for assembling complex natural products and pharmaceuticals. nih.gov A related compound, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, is used as a reagent in the design of haptens for screening monoclonal antibodies against salbutamol, a common asthma medication. nih.gov This demonstrates the utility of the bromo-ethanone scaffold in developing tools for biomedical research. The core structure is also found within more complex molecules under investigation, such as BET bromodomain inhibitors for oncology. chemicalforums.com

Applications in Materials Science and Polymer Chemistry

The utility of 2-bromo-1-phenylethanol extends to the fields of materials science and polymer chemistry. It is explicitly used in polymer synthesis, for example, in the functionalization of styrene derivatives to create flame-retardant copolymers. smolecule.com The incorporation of bromine-containing compounds is a common strategy for imparting flame resistance to polymers.

Related bromo- and hydroxy-substituted aromatic compounds are also employed in the synthesis of advanced materials. For instance, 4-bromo-2-hydroxybenzaldehyde (B134324) has been used as a starting material for creating triazine-based benzoxazine (B1645224) monomers, which are then polymerized to form high-performance polybenzoxazines for applications in aerospace and electronics. rsc.org Similarly, propargyl bromoethers, which share structural features with 2-bromo-1-phenylethanol, are used to modify phenol-formaldehyde oligomers to create protective coatings with high heat resistance and adhesion. researchgate.net These examples underscore the role of this chemical's core structure in the development of functional materials and polymers. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl, 2-bromo-1-hydroxy-1-phenyl- derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cross-aldol reactions or bromination of pre-existing hydroxy-phenyl ketone precursors. For example, dissolving diastereomeric products in ethyl acetate followed by slow evaporation with hexane yields crystalline derivatives . Reaction optimization should include solvent selection (e.g., ethyl acetate for solubility) and temperature control to minimize side reactions. Yield improvements often require iterative adjustments to stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be combined to confirm the structure of Ethyl, 2-bromo-1-hydroxy-1-phenyl- derivatives?

- Methodological Answer :

- NMR : Analyze and spectra to verify substituent positions (e.g., bromine and hydroxyl groups). Coupling constants in -NMR can confirm stereochemistry.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, hydrogen bonding networks in related compounds were resolved using O–H···O interactions and C–H···O contacts, with data-to-parameter ratios ≥15.0 ensuring accuracy .

- Cross-validation: Compare experimental bond lengths/angles (e.g., mean C–C = 0.009 Å ) with computational models.

Q. What safety protocols are critical when handling Ethyl, 2-bromo-1-hydroxy-1-phenyl- derivatives in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis or combustion .

- Protective Equipment : Wear chemical-resistant gloves and self-contained breathing apparatus (SCBA) during spill containment .

- Waste Disposal : Collect contaminated solvents separately; avoid drainage systems due to environmental toxicity .

Advanced Research Questions

Q. How can crystallographic disorder or twinning in Ethyl, 2-bromo-1-hydroxy-1-phenyl- derivatives be resolved during structure refinement?

- Methodological Answer :

- Software Tools : SHELXL is robust for high-resolution or twinned data. Use the TWIN/BASF commands to model twinning fractions .

- Hydrogen Bonding Analysis : Resolve disorder by examining hydrogen-bonded motifs (e.g., 13-membered synthons involving water molecules and oxo groups ).

- Validation : Apply the IUCr’s structure validation tools (e.g., checkCIF) to identify outliers in geometric parameters .

Q. What strategies address contradictory data between spectroscopic and crystallographic results for this compound?

- Methodological Answer :

- Dynamic vs. Static Disorder : NMR may average dynamic disorder, while crystallography captures static snapshots. Compare temperature-dependent NMR with low-temperature crystallography.

- Computational Validation : Use DFT or molecular dynamics simulations to model hydrogen bonding patterns (e.g., intra-/intermolecular interactions ).

- Multi-Technique Cross-Check : Validate spectral peaks against crystallographic occupancy factors for substituents .

Q. How does the ethyl group’s electronic effects influence the reactivity of Ethyl, 2-bromo-1-hydroxy-1-phenyl- in substitution or elimination reactions?

- Methodological Answer :

- Substitution Reactions : The ethyl group’s electron-donating nature stabilizes carbocation intermediates, favoring S1 pathways. Compare with methyl or phenyl analogs to isolate steric vs. electronic effects .

- Elimination : Steric hindrance from the ethyl group may reduce E2 reactivity. Kinetic studies under varying base strengths (e.g., KOH vs. DBU) can elucidate mechanisms.

- Spectroscopic Probes : Monitor reaction progress via -NMR shifts in aromatic protons to track electronic changes .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of Ethyl, 2-bromo-1-hydroxy-1-phenyl- derivatives?

- Methodological Answer :

- Crystallographic Analysis : Identify O–H···O and C–H···O interactions (e.g., O1 hydroxyl–H1o···O2 oxo bonds with 2.7–3.0 Å distances ).

- Thermal Stability : Correlate melting points (e.g., 65–66°C for analogs ) with hydrogen-bond density.

- Solvent Effects : Use polar solvents (e.g., ethanol) to disrupt intermolecular H-bonding during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.